molecular formula C21H24N4O3 B14137346 (R)-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide CAS No. 400865-65-8

(R)-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide

Cat. No.: B14137346
CAS No.: 400865-65-8
M. Wt: 380.4 g/mol
InChI Key: HTULMTGYVWDSPY-IBGZPJMESA-N
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Description

®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a quinuclidine moiety and a pyridine ring with an acetamido substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the quinuclidine and pyridine rings. Key steps may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Quinuclidine Moiety: This step may involve nucleophilic substitution reactions.

    Attachment of the Pyridine Ring: This can be done via coupling reactions, such as Suzuki or Heck coupling, followed by acetamidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetamido group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules.

Biology

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including potential therapeutic effects.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide would depend on its specific interactions with molecular targets. The quinuclidine moiety suggests potential activity at nicotinic acetylcholine receptors, while the benzamide core could interact with various enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide: can be compared with other benzamide derivatives or quinuclidine-containing compounds.

    Benzamide Derivatives: These compounds often have diverse pharmacological activities, including antipsychotic and antiemetic effects.

    Quinuclidine-Containing Compounds: These are known for their activity at nicotinic acetylcholine receptors and other biological targets.

Uniqueness

The uniqueness of ®-4-((6-Acetamidopyridin-3-yl)oxy)-N-(quinuclidin-3-yl)benzamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

400865-65-8

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

4-(6-acetamidopyridin-3-yl)oxy-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide

InChI

InChI=1S/C21H24N4O3/c1-14(26)23-20-7-6-18(12-22-20)28-17-4-2-16(3-5-17)21(27)24-19-13-25-10-8-15(19)9-11-25/h2-7,12,15,19H,8-11,13H2,1H3,(H,24,27)(H,22,23,26)/t19-/m0/s1

InChI Key

HTULMTGYVWDSPY-IBGZPJMESA-N

Isomeric SMILES

CC(=O)NC1=NC=C(C=C1)OC2=CC=C(C=C2)C(=O)N[C@H]3CN4CCC3CC4

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3CN4CCC3CC4

Origin of Product

United States

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